![molecular formula C13H16N2O3 B5782912 N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropane ring and a phenoxyacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with cyclopropanecarbohydrazide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N’-[2-(2-methylphenoxy)acetyl]hydrazinecarbothioamide
- N’-[2-(2-methylphenoxy)acetyl]benzenesulfonohydrazide
- N’-[2-(2-methylphenoxy)acetyl]hydrazinecarboxamide
Uniqueness
N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-3-5-11(9)18-8-12(16)14-15-13(17)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHBLGVGFJKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
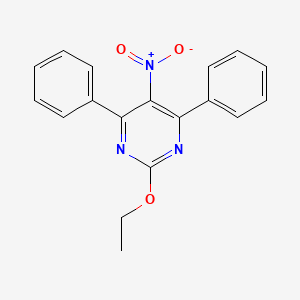
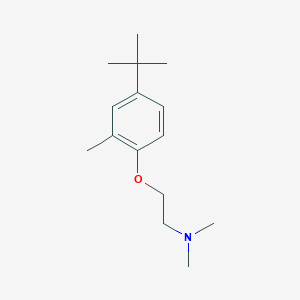
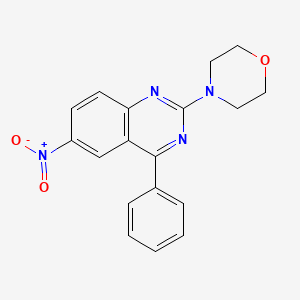
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5782873.png)
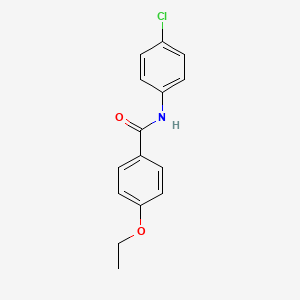
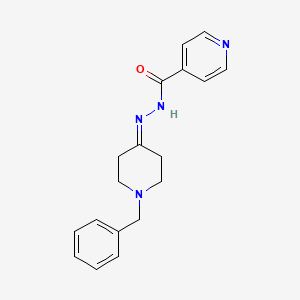
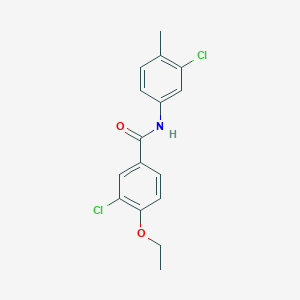
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
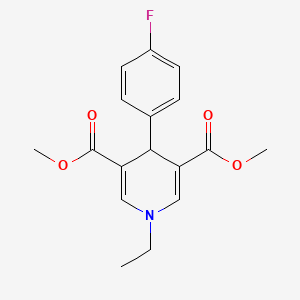
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
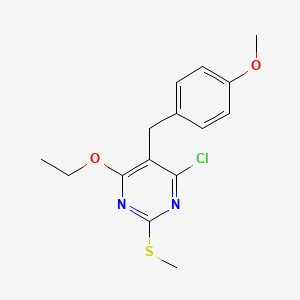
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B5782940.png)
![Ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate](/img/structure/B5782944.png)
